molecular formula C14H17NO4 B594681 5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one CAS No. 1246213-39-7

5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one

Cat. No. B594681
M. Wt: 263.293
InChI Key: PAPCLUJQMFCTDR-UHFFFAOYSA-N
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Description

The compound “5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . The tert-butyl group is a bulky alkyl substituent, and the nitro group is a common functional group in organic chemistry known for its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the tert-butyl group. The nitro group is electron-withdrawing and can activate the benzofuran ring towards electrophilic aromatic substitution . The tert-butyl group is bulky and can influence the steric hindrance of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

  • Photochemical Properties and Transformations

    • 5,7-di-tert-butyl-1,3-dimethyl-3a,9a-diphenyl-3,3a-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-d]imidazol-2(9aH)-one and its derivatives were studied for their photochemical transformations. This research provided insights into the absorption and fluorescence properties of these compounds and their photoproducts under UV irradiation (Kravchenko et al., 2018).
  • Role in Organic Magnetic Materials

    • The study of nitroxide radicals related to benzimidazole, including compounds with tert-butyl groups, shed light on their role in organic magnetic materials. These studies, which include magnetic susceptibility and electron spin resonance spectroscopy, are crucial for understanding the molecular basis of magnetic behavior in organic compounds (Ferrer et al., 2001).
  • Hydrogen-Bonded Supramolecular Structures

    • Research on various tert-butyl-substituted compounds, including pyrazoles and benzylamino derivatives, has been crucial in understanding hydrogen-bonded supramolecular structures. These studies contribute to the broader knowledge of molecular architecture and interactions in crystalline materials (Castillo et al., 2009).
  • Larvicidal and Antibacterial Properties

    • A series of novel thiadiazolotriazin-4-ones with tert-butyl groups were synthesized and evaluated for their mosquito-larvicidal and antibacterial properties. This research is significant in the development of new chemical agents for controlling mosquito populations and bacterial pathogens (Castelino et al., 2014).
  • Synthesis and Characterization of Vanadium(V) Complexes

    • The synthesis and structural characterization of vanadium(V) complexes, including those with tert-butyl groups, were explored. These studies are crucial in the field of coordination chemistry and have implications for the development of new materials and catalysts (Back et al., 2012).
  • Recyclization into Indole Derivatives

    • The recyclization of tert-butyl-substituted methanes into indole derivatives was studied, providing insights into the chemical behavior and stability of these compounds under acidic conditions. This research is relevant for understanding the synthesis and transformation of complex organic molecules (Butin et al., 2008).
  • Antitumor Activity of Thiazol-2-amine Derivatives

    • The synthesis and antitumor activity of a compound with a tert-butyl group, specifically targeting topoisomerase-I, were explored. This research contributes to the field of medicinal chemistry and the development of potential cancer therapies (叶姣 et al., 2015).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-13(2,3)8-6-9-11(7-10(8)15(17)18)19-12(16)14(9,4)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPCLUJQMFCTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732341
Record name 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one

CAS RN

1246213-39-7
Record name 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Difluorozinc (6.093 g, 58.92 mmol) was added to a round bottomed flask, which was flushed with nitrogen. Pd(tBu3P)2 (2 g, 3.835 mmol) was then added under nitrogen stream. 2-Bromo-4-tert-butyl-5-nitro-phenol (16.15 g, 58.92 mmol) dissolved in DMF (80.75 mL) was then added to the flask. The reaction mixture was an orange suspension. (1-Methoxy-2-methyl-prop-1-enoxy)trimethylsilane (21.61 g, 25.13 mL, 117.8 mmol) was added to the mixture and the resulting mixture was heated to 80° C. and stirred for 16 h. When complete, the reaction mixture was cooled to ambient temperature and filtered through Celite®. The filter cake was washed with MTBE (536.0 mL) and water (893.3 mL) was added to the filtrate. The mixture was stirred for 15 min and settled for another 15 min. The layers were separated and 0.5M HCl (500 mL, 250.0 mmol) was added to the organic phase. The layers were separated and the organic layer was washed with water (500 mL). The layers were separated and the organic layer was washed with NaCl (500 mL; 8 wt %). The organic layer was separated and the solvent removed in vacuo. The crude product was obtained as a brown crystalline solid and was then purified through a silica plug, using hexane:MTBE 20:1-10:1 as an eluent. The fractions containing product were combined and the solvent removed in vacuo to give the pure product as a white crystalline solid. 1H-NMR (400 MHZ, DMSO-d6) δ 7.80 (s, 1H); 7.62 (s, 1H); 1.49 (s, 6H); 1.34 (s, 9H)
[Compound]
Name
Pd(tBu3P)2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16.15 g
Type
reactant
Reaction Step Two
Name
Quantity
80.75 mL
Type
solvent
Reaction Step Two
Quantity
25.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
6.093 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of compound 18 (7.10 g, 25.2 mmol) in 710 mL of anhydrous THF was added EDCI (14.5 g, 75.6 mmol). The resulting suspension was left stirring at 30° C. overnight. The precipitate was filtered and thoroughly washed with DCM. The filtrate was concentrated to dryness and the residue was dissolved in DCM (100 mL). The solution was washed with water (50 mL×2) and brine (50 mL×1). The DCM layer was then dried over anhydrous Na2SO4 and concentrated to give the crude product, which was purified via column chromatography on silica gel (Petroleum ether/EtOAc 200:1→100:1→50:1) to give compound 19 as a white solid. 1H NMR (CDCl3; 400 MHz) δ 7.36 (s), δ 7.10 (s), δ 1.53 (s), δ 1.41 (s).
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
710 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
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Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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